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molecular formula C11H12BrN B8659456 2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile

2-(4-Bromo-2-methylphenyl)-2-methylpropanenitrile

Cat. No. B8659456
M. Wt: 238.12 g/mol
InChI Key: VGGPNUUNUTWYJX-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

To a stirred solution of 2-(4-bromo-2-methylphenyl)acetonitrile (3.93 g, 18.8 mmol) in anhydrous DMF (35 mL) is added methyl iodide (2.45 mL, 39.4 mmol). The solution is cooled to 0° C. and sodium hydride (60% susp. in oil, 1.47 g, 61.1 mmol) is added in 3 equal portions over 20 min. The reaction mixture is then left stirring and slowly warmed up to room temperature for 18 h. The solution turned to a thick brown-orange paste. At 0° C., water (50 mL) is then slowly added and the solution is extracted with a 2:1 solution of hexane/Et2O (3×50 mL). The organic layer is washed with brine, dried with MgSO4, filtered and concentrated under reduced pressure. The crude is purified by flash-chromatography, eluting with hexane/EtOAc (9:1) to provide the expected product 2-(4-bromo-2-methylphenyl)-2-methylpropanenitrile (3.1 g, 66%) as a clear yellowish oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.40-7.30 (2H, m), 7.16 (2H, d, J=8.5 Hz), 2.63 (3H, s), 1.77 (6H, s).
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([CH3:11])[CH:3]=1.[CH3:12]I.[H-].[Na+].O.C[N:18]([CH:20]=O)C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:9])[C:20]#[N:18])=[C:4]([CH3:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.93 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)C
Name
Quantity
2.45 mL
Type
reactant
Smiles
CI
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is then left
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up to room temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with a 2:1 solution of hexane/Et2O (3×50 mL)
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude is purified by flash-chromatography
WASH
Type
WASH
Details
eluting with hexane/EtOAc (9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C#N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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